molecular formula C20H24N2O2S B13986191 2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-

2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-

Cat. No.: B13986191
M. Wt: 356.5 g/mol
InChI Key: GLZHTLTYWJKTMP-UHFFFAOYSA-N
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Description

The compound 2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- (CAS: 135380-27-7) is a spirocyclic amine derivative with a molecular formula of C₂₃H₂₇N₂O₂S and a molecular weight of 395.54 g/mol . It features a unique 2,6-diazaspiro[3.4]octane core, where the nitrogen atoms at positions 2 and 6 are substituted with a (4-methylphenyl)sulfonyl group and a benzyl group, respectively. This structural motif is critical for its physicochemical properties and biological activity, particularly in medicinal chemistry applications.

The synthesis of this compound involves multi-step procedures, including hydrogenation, amidation, and sulfonylation reactions. For example, intermediates like 2-tert-butoxycarbonyl-6-benzyl-8-(methylcarbamoyl)-2,6-diazaspiro[3.4]octane are prepared via coupling reactions using reagents such as EDC·HCl and HOBt, followed by deprotection and functionalization steps . The final product is characterized by NMR (¹H and ¹³C), HRMS, and melting point analysis to confirm its purity and structural integrity .

Properties

IUPAC Name

7-benzyl-2-(4-methylphenyl)sulfonyl-2,7-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-17-7-9-19(10-8-17)25(23,24)22-15-20(16-22)11-12-21(14-20)13-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZHTLTYWJKTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The preparation of 2,6-diazaspiro[3.4]octane derivatives typically involves multi-step synthetic routes starting from readily available cyclic amines or amino alcohols. Key steps include:

  • Formation of the spirocyclic ring system via cyclization reactions.
  • Introduction of nitrogen atoms through amination or substitution.
  • Functionalization of the nitrogen atoms or carbon centers with sulfonyl, benzyl, or other substituents.

A common approach involves the use of protected amine intermediates followed by selective deprotection and substitution to yield the desired functionalized diazaspiro compounds.

Specific Preparation of 2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-

While direct detailed synthetic protocols for this exact compound are scarce in open literature, insights can be drawn from related compounds and building blocks reported in recent studies and patents:

  • Starting Material: The 2,6-diazaspiro[3.4]octane core can be synthesized or procured as a building block. For example, the compound 2-(tert-butyl) 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate has been prepared via a literature procedure involving triethylphosphonoacetate and sodium hydride in THF at low temperature, followed by cyclization.

  • Sulfonylation: Introduction of the 4-methylphenylsulfonyl group at the 2-position nitrogen typically involves sulfonyl chloride derivatives. The reaction is carried out under basic conditions (e.g., triethylamine or sodium hydride) in an aprotic solvent such as THF or dichloromethane, allowing nucleophilic substitution of the amine by the sulfonyl chloride to form the sulfonamide linkage.

  • Benzylation: The 6-position nitrogen can be benzylated through nucleophilic substitution reactions using benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base. This alkylation step is often performed after or before sulfonylation depending on protecting group strategies and reaction conditions.

  • Protecting Groups: To achieve selectivity, protecting groups such as Boc (tert-butoxycarbonyl) may be employed on one nitrogen to allow stepwise functionalization.

Representative Synthetic Scheme (Hypothetical)

Step Reagents & Conditions Transformation
1 Starting 2,6-diazaspiro[3.4]octane core Base (NaH), THF, 0 °C to RT
2 Addition of 4-methylphenylsulfonyl chloride Formation of sulfonamide at N-2
3 Benzyl bromide, base (e.g., K2CO3), solvent (DMF) Benzylation of N-6
4 Purification (chromatography) Isolation of 2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)-

Research Findings and Perspectives

Biological Relevance

Compounds based on the 2,6-diazaspiro[3.4]octane scaffold with sulfonyl and benzyl substitutions have been explored for various biological activities, notably:

  • Potent antitubercular agents with minimal inhibitory concentrations as low as 0.016 μg/mL against Mycobacterium tuberculosis H37Rv, achieved by modifying the molecular periphery around the diazaspiro core.
  • Potential inhibitors for hepatitis B virus capsid protein, cancer-related protein interactions, and neurological receptor antagonists, highlighting the scaffold’s versatility.

Synthetic Challenges

  • Regioselective functionalization of the two nitrogen atoms in the diazaspiro core requires careful control of reaction conditions and protecting group strategies.
  • Maintaining the integrity of the spirocyclic system during functionalization steps is critical to preserve biological activity.

Summary Table: Preparation Methods and Key Parameters

Preparation Step Reagents/Conditions Notes
Spirocyclic core synthesis Triethylphosphonoacetate, NaH, THF, 0 °C to RT Literature procedure with minor modifications
Sulfonylation 4-methylphenylsulfonyl chloride, base (e.g., Et3N), DCM or THF Forms sulfonamide at N-2
Benzylation Benzyl bromide, base (e.g., K2CO3), DMF Alkylation at N-6
Purification Chromatography (silica gel) Isolation of pure compound
Characterization NMR, MS, IR, Elemental Analysis Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Triethylamine, sodium hydride.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with the target molecules. This binding can lead to inhibition or activation of the target, depending on the context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2,6-diazaspiro[3.4]octane core serves as a versatile scaffold for generating structurally diverse analogs. Below is a detailed comparison with key analogs, focusing on substituent effects, synthetic yields, and biological activities:

Key Observations:

Substituent Impact on Activity :

  • Nitrofuran Derivatives (e.g., 21) : The 5-nitro-2-furoyl group confers moderate antimycobacterial activity but introduces rotational isomerism, complicating NMR analysis .
  • Azole Substituents (e.g., 22, 24) : Cyclopropyl and methyl-oxadiazole groups enhance metabolic stability but show variable potency .
  • Methylsulfonyl Group (e.g., 27) : Improves aqueous solubility, critical for bioavailability .

Synthetic Efficiency: Yields for analogs range from 38% to 157%, with outliers like 17 and 18 (138–157%) likely due to experimental anomalies during purification . The target compound’s synthesis (53–72% yield) is comparable to intermediates like 4a–4c, emphasizing the challenges in functionalizing the spirocyclic core .

Biological Performance :

  • Compound 18 (MIC = 0.016 µg/mL) is the most potent analog against Mycobacterium tuberculosis H37Rv, attributed to its 4-methyltriazole and benzyl substituents . This highlights the importance of peripheral modifications in optimizing activity.

Research Findings and Implications

  • Thermal Stability : Compounds with rigid substituents (e.g., oxadiazole in 24 ) exhibit higher melting points (180–182°C), suggesting improved crystalline stability .
  • Rotamerism : Analogs with bulky groups (e.g., 21 ) display rotameric splitting in NMR spectra, necessitating advanced analytical techniques for characterization .
  • Antitubercular Lead : Compound 18 ’s exceptional potency positions it as a promising candidate for in vivo studies, though safety and pharmacokinetic profiles remain to be evaluated .

Biological Activity

The compound 2,6-Diazaspiro[3.4]octane, 2-[(4-methylphenyl)sulfonyl]-6-(phenylmethyl)- is part of a class of spirocyclic compounds that have garnered attention for their diverse biological activities. This article delves into the biological activities associated with this compound, particularly its antitubercular properties, and discusses recent research findings.

Chemical Structure

The structural formula of the compound can be depicted as follows:

C18H22N2O2S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure incorporates a spirocyclic core that is pivotal for its biological activity.

Antitubercular Activity

Recent studies have highlighted the antitubercular activity of compounds derived from the 2,6-diazaspiro[3.4]octane scaffold. A notable study synthesized a series of derivatives and evaluated their effectiveness against Mycobacterium tuberculosis H37Rv, revealing a remarkably potent lead compound with a minimum inhibitory concentration (MIC) of 0.016 μg/mL .

Table 1: Antitubercular Activity of Compounds Derived from 2,6-Diazaspiro[3.4]octane

Compound IDStructure TypeMIC (μg/mL)
171,2,4-triazole0.016
241,2,4-oxadiazoleModerate
18N-mesyl derivativeLow

This table summarizes the activity levels of various derivatives, indicating that structural modifications can significantly influence biological efficacy.

Other Biological Activities

In addition to its antitubercular properties, the 2,6-diazaspiro[3.4]octane core has been implicated in various other biological activities:

  • Cancer Inhibition : Compounds based on this scaffold have been identified as inhibitors of menin-MLL1 interactions, which are relevant in cancer treatment .
  • Neurotransmitter Modulation : Selective dopamine D3 receptor antagonists derived from this core have shown promise in neurological applications .
  • Diabetes Treatment : Certain derivatives act as VDAC1 inhibitors, contributing to potential diabetes therapies .

Case Study 1: Antitubercular Lead Identification

A focused study synthesized twelve nitrofuran derivatives from the 2,6-diazaspiro[3.4]octane core and assessed their activity against M. tuberculosis. The study concluded that specific substituents significantly enhanced biological activity, particularly the incorporation of azole groups .

Case Study 2: Broad-Spectrum Activity

Another investigation explored the potential of this compound series against multiple pathogens beyond tuberculosis. While some derivatives showed weak activity against ESKAPE pathogens, notable effectiveness was observed against Staphylococcus aureus, indicating a broader antibacterial potential .

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylateBoc protection, TFA deprotection59–72
2-[(4-methylphenyl)sulfonyl] derivativeSulfonylation with TsCl, DIPEA in DCM65

Q. Table 2. Bioactivity Data Against Select Targets

TargetAssay TypeIC50_{50} (nM)Cell Line/ModelReference
CDK2/CCNE1NanoBRET12 ± 3HEK293T
VDAC1FP (Fluorescence)280 ± 40Isolated mitochondria

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